(吲哚-4-基)甲醇

描述

(Indolin-4-yl)methanol, also known as indole-3-methanol, is a compound that is involved in the metabolism of indole-3-acetic acid (IAA) in plants. It is a product of IAA metabolism and can lead to various other compounds, including aldehydes, carboxylic acids, and glucosides. The metabolism of this compound has been studied in wheat leaf segments, where it has been found to play a significant role in the degradation pathway of IAA . Additionally, indole-3-methanol is the main product of the oxidation of IAA catalyzed by cytosolic basic isoperoxidases in lupin hypocotyls .

Synthesis Analysis

The synthesis of indole-3-methanol in plant tissues occurs through the catabolism of IAA. In wheat leaves, indole-3-methanol is produced and can further metabolize into different products, including the corresponding aldehyde and carboxylic acid . In lupin hypocotyls, indole-3-methanol is synthesized as the sole product of IAA oxidation by two specific cytosolic basic isoperoxidases . These enzymes play a crucial role in the compartmentation and diversity of IAA catabolism within plant tissues.

Molecular Structure Analysis

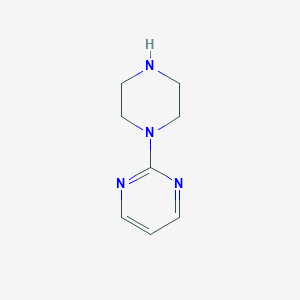

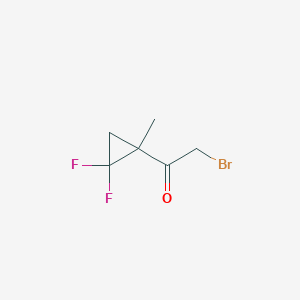

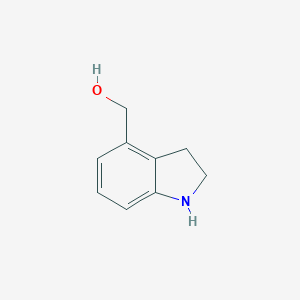

The molecular structure of indole-3-methanol has been characterized using mass spectrometry and 1H-nuclear magnetic resonance spectrometry. These techniques have allowed for the identification and confirmation of indole-3-methanol as a product of IAA oxidation in lupin hypocotyls . The structure is derived from the indole ring, a common structure in many plant metabolites, with a methanol group attached to the third position.

Chemical Reactions Analysis

Indole-3-methanol participates in various chemical reactions as part of its metabolic pathway. It can be converted into aldehydes and carboxylic acids or form glucosides that release indole-3-methanol upon β-glucosidase treatment . Additionally, it can produce apolar products through mild alkaline hydrolysis in aqueous methanol . The specific reactions and products can vary depending on the plant species and the enzymes involved in the metabolism.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of indole-3-methanol are not detailed in the provided papers, its behavior in plant metabolism suggests it is a relatively polar compound capable of forming glucosides. Its solubility in aqueous methanol and its reactivity under alkaline conditions also indicate that it has both hydrophilic and hydrophobic characteristics, which may influence its role in plant metabolism and its interaction with other biochemicals .

科学研究应用

甲醇合成及应用

甲醇是一种基本化学品,用于各种工业过程,并作为一种具有广泛应用的清洁燃料。其生产和应用已得到广泛研究,表明其在燃煤气化联合循环电厂中作为潜在调峰燃料以及由于其低排放而作为主要交通燃料或燃料添加剂的作用 (Cybulski, 1994)。

甲醇作为化学标记

甲醇已被确定为评估电力变压器中固体绝缘状况的一个有价值的标记。该应用依赖于甲醇在变压器现场样品中的存在,与绝缘纸的降解相关。该用途证明了甲醇在监测纤维素绝缘降解中的作用,并且正在努力使其测定标准化 (Jalbert 等人,2019)。

甲醇制氢

甲醇热化学转化为氢代表了通往氢经济的可持续途径。该过程涉及蒸汽重整和部分氧化等多种方法,其中铜基催化剂因其效率而备受关注。新型反应器技术和催化剂的开发以提高甲醇制氢的效率,表明其在支持氢甲醇经济方面具有巨大潜力 (García 等人,2021)。

燃料电池中的甲醇渗透

直接甲醇燃料电池 (DMFC) 中甲醇渗透的挑战已得到解决,揭示了其对该技术效率和性能的限制。研究工作正朝着开发更多抗甲醇聚合物电解质的方向发展,以减轻这个问题,强调了克服这一障碍对于 DMFC 商业化至关重要 (Heinzel & Barragán, 1999)。

火花点火发动机中的甲醇

将甲醇作为内燃机替代燃料的研究表明其在改善发动机性能和排放方面的潜力。与压燃式发动机相比,这些研究强调了在火花点火发动机中使用甲醇时对燃料系统进行最少改动的必要性,证明了甲醇作为运输燃料的适用性 (Kowalewicz, 1993)。

作用机制

Target of Action

(Indolin-4-yl)methanol, a derivative of indole, is a structurally versatile aromatic compound . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .

Mode of Action

Indole derivatives are known for their unique aromaticity and diverse reactivity . They have the ability to undergo cycloaddition reactions, which are powerful transformations that involve the formation of new bonds through the concerted interaction of two or more unsaturated reactants . This could potentially explain the interaction of (Indolin-4-yl)methanol with its targets and any resulting changes.

Biochemical Pathways

Indole-based compounds have been shown to hold tremendous synthetic potential, providing rapid access to structurally diverse heterocycles . These compounds can affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The physicochemical properties of indole derivatives, such as their aromatic nature and the presence of a nitrogen atom, could potentially influence their bioavailability .

Result of Action

Indole derivatives have been reported to exhibit diverse biological activities . For instance, certain indole derivatives have shown inhibitory activity against influenza A .

Action Environment

It is known that the chemical properties of indole derivatives can be influenced by environmental factors .

安全和危害

未来方向

属性

IUPAC Name |

2,3-dihydro-1H-indol-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-6-7-2-1-3-9-8(7)4-5-10-9/h1-3,10-11H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAXWXLKHCRJMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC(=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30464292 | |

| Record name | (Indolin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Indolin-4-yl)methanol | |

CAS RN |

905274-11-5 | |

| Record name | (Indolin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3-dihydro-1H-indol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate](/img/structure/B151922.png)